4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
“4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C18H22N4O2S . It has a molecular weight of 358.46 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H22N4O2S/c1-25-18-19-11-15(17(23)24)16(21-18)20-14-7-9-22(10-8-14)12-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,23,24)(H,19,20,21) . This code provides a specific description of the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 566.8±50.0 °C at 760 mmHg, and a flash point of 296.6±30.1 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 104 Å2 .
Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of pyrimidine derivatives, including those related to "4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid," has been explored for their potential biological activities. For example, ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates were synthesized and evaluated for their cardiotonic activity. These compounds showed varied effects on the contractile force and frequency of guinea pig atria, suggesting potential applications in cardiovascular research (Dorigo et al., 1996).
Antitumor and Antibacterial Agents
- Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. These compounds exhibited significant activity against various human tumor cell lines and showed high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017). Such studies indicate the potential of pyrimidine derivatives in developing new therapeutic agents.
Antimicrobial Activity
- Novel derivatives of thieno[2,3-d]pyrimidine have been synthesized and demonstrated antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa. This suggests the potential use of these compounds in addressing microbial infections (Kolisnyk et al., 2015).
Inhibitors of Biological Targets
- Pyrimidine derivatives have been investigated as inhibitors of various biological targets, including enzymes like thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis and cell proliferation. This indicates the potential application of such compounds in cancer therapy and other diseases related to rapid cell division (Gangjee et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
4-[(1-benzylpiperidin-4-yl)amino]-2-methylsulfanylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-25-18-19-11-15(17(23)24)16(21-18)20-14-7-9-22(10-8-14)12-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,23,24)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJSMDZFIJDXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672837 | |
Record name | 4-[(1-Benzylpiperidin-4-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033194-54-5 | |
Record name | 4-[(1-Benzylpiperidin-4-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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